molecular formula C16H21ClF2N2O2 B6717334 N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide

N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide

Cat. No.: B6717334
M. Wt: 346.80 g/mol
InChI Key: FLESBVAIQRJOMB-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopentane ring substituted with difluoromethyl groups, a carboxamide functional group, and a phenyl ring substituted with chloro and dimethylaminoethoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClF2N2O2/c1-21(2)7-8-23-14-4-3-12(9-13(14)17)20-15(22)11-5-6-16(18,19)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLESBVAIQRJOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)NC(=O)C2CCC(C2)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide typically involves multiple steps:

  • Formation of the Cyclopentane Ring: : The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a difluoromethyl-substituted cyclopentane can be prepared via a cyclization reaction of a suitable diene with a difluorocarbene source.

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves reacting the cyclopentane derivative with an amine, such as 3-chloro-4-[2-(dimethylamino)ethoxy]aniline, under appropriate conditions.

  • Substitution Reactions: : The phenyl ring is functionalized with chloro and dimethylaminoethoxy groups through nucleophilic substitution reactions. These reactions typically involve the use of chlorinating agents and dimethylaminoethanol under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of specific biochemical pathways.

    Chemical Biology: The compound serves as a tool to probe the mechanisms of action of related compounds and to develop new derivatives with enhanced biological activity.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide
  • N-[3-chloro-4-(methylamino)phenyl]-3,3-difluorocyclopentane-1-carboxamide

Uniqueness

Compared to similar compounds, N-[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]-3,3-difluorocyclopentane-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both difluoromethyl groups on the cyclopentane ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

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